molecular formula C12H16N2 B13285713 1-(Butan-2-yl)-1H-indol-5-amine

1-(Butan-2-yl)-1H-indol-5-amine

Cat. No.: B13285713
M. Wt: 188.27 g/mol
InChI Key: XHIADAPFFHGLMY-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-1H-indol-5-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The compound features a butan-2-yl group attached to the nitrogen atom of the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the alkylation of indole with butan-2-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole nitrogen, followed by the addition of the butan-2-yl halide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-1H-indol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-5-carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce indole derivatives with reduced functional groups.

    Substitution: The compound can participate in electrophilic substitution reactions, where the indole ring undergoes substitution at the 3-position with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nitro compounds, and other electrophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Indole-5-carboxylic acids.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives at the 3-position.

Scientific Research Applications

1-(Butan-2-yl)-1H-indol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmitter signaling and exhibiting potential antidepressant effects.

Comparison with Similar Compounds

1-(Butan-2-yl)-1H-indol-5-amine can be compared with other similar indole derivatives, such as:

    1-(Methyl)-1H-indol-5-amine: Features a methyl group instead of a butan-2-yl group, which may result in different chemical and biological properties.

    1-(Ethyl)-1H-indol-5-amine: Contains an ethyl group, leading to variations in its reactivity and biological activities.

    1-(Propyl)-1H-indol-5-amine: Has a propyl group, which can influence its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific butan-2-yl substitution, which can affect its chemical reactivity and biological activities compared to other indole derivatives.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-butan-2-ylindol-5-amine

InChI

InChI=1S/C12H16N2/c1-3-9(2)14-7-6-10-8-11(13)4-5-12(10)14/h4-9H,3,13H2,1-2H3

InChI Key

XHIADAPFFHGLMY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C=CC2=C1C=CC(=C2)N

Origin of Product

United States

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